molecular formula C17H13N3O3 B1209912 N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B1209912
M. Wt: 307.3 g/mol
InChI Key: WABFRDGZSSCJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide is an aromatic amide and a member of the furan family. This compound is known for its unique structure, which includes a pyridinylamino group and a furan ring, making it an interesting subject for various scientific studies .

Scientific Research Applications

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide typically involves the condensation of 2-pyridinylamine with a furan carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds with biological molecules, influencing various pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide is unique due to its specific combination of a pyridinylamino group and a furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13N3O3/c21-16(20-15-5-1-2-10-18-15)12-6-8-13(9-7-12)19-17(22)14-4-3-11-23-14/h1-11H,(H,19,22)(H,18,20,21)

InChI Key

WABFRDGZSSCJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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